5-Chloro-1,2,4-oxadiazole

Übersicht

Beschreibung

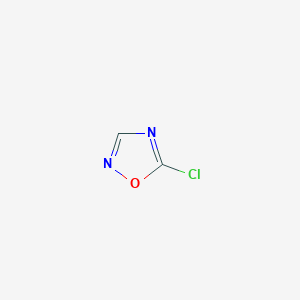

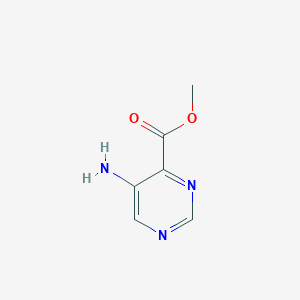

5-Chloro-1,2,4-oxadiazole is a type of organic compound that belongs to the class of 1,2,4-oxadiazoles . It is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It is a part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2,4-oxadiazole consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The chemical reactions of 5-Chloro-1,2,4-oxadiazole are diverse and depend on the specific conditions and reagents used . It has been synthesized diversely as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1,2,4-oxadiazole include a melting point of 82.6–83.2 °C . It has a molecular weight of 180.59 .

Wissenschaftliche Forschungsanwendungen

Energetic Compounds Synthesis

A study by Yan et al. (2017) focused on synthesizing a series of 1,2,4-oxadiazole-derived energetic compounds, showcasing their potential in energetic performances. These compounds, including hydrazinium and hydroxylammonium salts, demonstrated notable detonation performances, surpassing the commonly used high explosive RDX. Their findings suggest potential applications in explosives and propellants (Yan et al., 2017).

Medicinal Chemistry

Boström et al. (2012) highlighted the use of oxadiazoles, including 1,2,4-oxadiazole, as common motifs in drug-like molecules. These compounds are known for their bioisosteric replacements for ester and amide functionalities, indicating their significant role in the development of new pharmaceuticals (Boström et al., 2012).

Luminescence and Liquid Crystalline Properties

Parra et al. (2006) explored the synthesis and properties of 1,2,4-oxadiazole derivatives, revealing their potential in liquid crystalline and luminescence applications. Their study demonstrates how these compounds can exhibit enantiotropic nematic phases and photoluminescence properties, which can be useful in material science and optoelectronics (Parra et al., 2006).

Antimicrobial Evaluation

Kumar et al. (2013) synthesized new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety, demonstrating their significant antibacterial and antifungal activities. This study indicates the potential of 5-Chloro-1,2,4-oxadiazole derivatives in developing new antimicrobial agents (Kumar et al., 2013).

Apoptosis Inducers and Anticancer Agents

Zhang et al. (2005) identified 5-Chloro-1,2,4-oxadiazole derivatives as novel apoptosis inducers with potential as anticancer agents. Their study provides insights into the compound's ability to arrest cancer cells in specific phases, highlighting its therapeutic potential in cancer treatment (Zhang et al., 2005).

Green Chemistry Synthesis

Moura et al. (2019) described a green chemistry approach for synthesizing 1,2,4-oxadiazole using microwave irradiation, emphasizing its biological activities and potential applications in pharmaceuticals. This study presents an environmentally friendly method for producing these compounds (Moura et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2O/c3-2-4-1-5-6-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOPXWRBLYPXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Formamide, N-[2-(4-fluorophenyl)ethyl]-](/img/structure/B3186945.png)